Des-difluoro Keto Ledipasvir
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients and Drug Products
In the pharmaceutical industry, impurity profiling—the identification, quantification, and characterization of unwanted chemicals in drug substances and products—is a critical process. rjpdft.comsimsonpharma.com The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a pharmaceutical product. rjpdft.comsimsonpharma.com These substances can originate from various sources, including raw materials, intermediates formed during synthesis, degradation of the active pharmaceutical ingredient (API), or interactions with storage containers. pharmaffiliates.comresearchgate.net
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. rjpdft.compharmaffiliates.com These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds. pharmaffiliates.com For instance, the ICH Q3A/Q3B guidelines set limits for reporting (0.05%), identification (0.10%), and qualification (0.15%) for impurities in new drug substances with a maximum daily dose of up to 2 grams. pharmaffiliates.com
Comprehensive impurity profiling is essential for several reasons:
Patient Safety: Uncharacterized impurities could be toxic or pharmacologically active, posing a direct risk to patients. pharmaffiliates.comglobalpharmatek.com
Product Efficacy: Impurities can potentially alter the stability and bioavailability of the drug, leading to reduced therapeutic effectiveness. pharmaffiliates.com
Regulatory Compliance: Adherence to pharmacopeial standards and regulatory guidelines is mandatory for drug approval and maintaining market authorization. pharmaffiliates.comglobalpharmatek.com
Process Optimization: Understanding impurity formation helps in refining the manufacturing process to minimize or eliminate their presence, ensuring product quality and consistency. globalpharmatek.com
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect, isolate, and characterize these related substances. simsonpharma.comresearchgate.netnih.gov This rigorous analysis ensures that any potential risks associated with impurities are understood and controlled throughout the lifecycle of the pharmaceutical product. pharmaffiliates.comglobalpharmatek.com
Contextual Overview of Ledipasvir in Antiviral Therapy (without clinical details)
Ledipasvir is a direct-acting antiviral agent developed for the treatment of chronic Hepatitis C virus (HCV) infection. drugbank.comwho.int It functions by inhibiting the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and the assembly of new virus particles. drugbank.comwikipedia.orgdroracle.ai Although the precise mechanism is not fully elucidated, it is believed that Ledipasvir prevents the hyperphosphorylation of NS5A, a step required for viral production. drugbank.comnih.gov
Ledipasvir is categorized as a direct-acting antiviral agent (DAA) and is effective against several HCV genotypes. drugbank.comnih.gov Its mechanism targets a non-enzymatic viral protein, disrupting the viral lifecycle. europa.eu The development of NS5A inhibitors like Ledipasvir represented a significant advancement in antiviral therapy by directly interfering with specific viral components. wikipedia.orgnih.gov It is often used in a fixed-dose combination with other direct-acting antivirals that have complementary mechanisms of action. who.intnih.gov
Classification and Structural Characterization of Des-difluoro Keto Ledipasvir as a Related Substance
This compound is classified as a process-related impurity and potential degradant of Ledipasvir. google.com Process-related impurities are substances that are formed during the manufacturing or storage of the API. pharmaffiliates.com Patent literature identifies a closely related compound, designated as the "keto impurity," which can be present in Ledipasvir drug products. google.com The name "this compound" indicates specific structural modifications compared to the parent molecule, Ledipasvir.
The key structural differences are:
Des-difluoro: The removal of the two fluorine atoms from the fluorene (B118485) moiety of Ledipasvir.
Keto: The introduction of a keto (C=O) group at the C9 position of the fluorene ring system.
These changes result in a distinct chemical entity with a different molecular formula and weight compared to the active pharmaceutical ingredient.
Table 1: Structural and Chemical Properties of Ledipasvir and its Related Substance
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Ledipasvir | C₄₉H₅₄F₂N₈O₆ | 889.0 | Contains a difluorinated fluorene group. wikipedia.org |
| This compound | C₄₉H₅₄N₈O₇ | 867.0 | Lacks the difluoro group and possesses a keto group on the fluorene moiety. usbio.net |
The presence of this compound is monitored and controlled during the manufacturing process to ensure the purity and quality of the final drug product. google.com Analytical methods, such as HPLC, are developed and validated to specifically detect and quantify this and other related substances to ensure they remain below the established regulatory limits. nih.govjcdronline.org
Properties
Molecular Formula |
C₄₉H₅₄N₈O₇ |
|---|---|
Molecular Weight |
867 |
Origin of Product |
United States |
Synthetic Strategies and Pathways of Formation
Designed Synthesis Approaches for Des-difluoro Keto Ledipasvir as a Reference Standard
The intentional synthesis of this compound is crucial for its use as a certified reference material. Analytical reference standards are essential for the accurate identification, quantification, and control of impurities in pharmaceutical manufacturing. The chemical name for this compound is Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-((methoxycarbonyl)-L-valyl)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9-oxo-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate synzeal.com.
The synthesis of this keto-impurity standard involves modifying the manufacturing process of Ledipasvir itself. The key structural difference is the replacement of the difluoro group at the C9 position of the fluorene (B118485) moiety with a keto (C=O) group. Synthetic routes focus on the selective oxidation of the corresponding fluorene precursor. This targeted approach allows for the production of a high-purity standard necessary for analytical method development and validation in quality control laboratories.
Mechanistic Investigation of By-product Formation During Ledipasvir Synthesis
The presence of this compound as an impurity in the final drug product is a significant concern. Its formation is often linked to specific steps and conditions within the complex multi-step synthesis of Ledipasvir.
Evaluation of Specific Reaction Conditions Influencing Keto Impurity Generation
The conversion of the difluoromethylene group on the fluorene ring to a ketone can be influenced by several factors during synthesis. The presence of oxidizing agents, even in trace amounts, can facilitate this transformation. Furthermore, conditions such as elevated temperatures, prolonged reaction times, or specific pH environments during certain synthetic steps or work-up procedures can increase the propensity for the formation of this keto impurity. The choice of solvents and bases used in coupling reactions is also critical, as certain combinations may inadvertently promote oxidative side reactions.
Identification of Precursors and Intermediates in Impurity Pathway
The primary precursor to the this compound impurity is an intermediate in the Ledipasvir synthesis that already contains the fluorene core. The impurity pathway likely diverges from the main synthetic route at a stage involving the fluorene moiety. For instance, an intermediate containing a CH2 group at the C9 position, prior to fluorination, could be susceptible to oxidation to a carbonyl group. Alternatively, under certain conditions, the difluoro group itself might be unstable, leading to hydrolysis and subsequent oxidation, although this is generally a less common pathway for gem-difluoro compounds which are typically stable. The investigation of process intermediates using advanced analytical techniques is key to pinpointing the exact stage and mechanism of impurity formation.
Degradation Pathways of Ledipasvir Leading to Des-difluoro Keto Formation
Beyond being a process-related impurity, this compound can also form from the degradation of the final Ledipasvir drug substance. Forced degradation studies are essential to understand the stability of Ledipasvir and to identify potential degradants that could appear during its shelf life.
Identification of Degradation Products Under Stress Conditions
Forced degradation studies, conducted under conditions outlined by the International Conference on Harmonisation (ICH) guidelines, expose Ledipasvir to various stresses to accelerate its decomposition. These studies have shown that Ledipasvir is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions usm.myproquest.com. While it remains relatively stable under dry heat, significant degradation is observed in moist heat conditions usm.myproquest.com.
Under oxidative stress, typically induced by agents like hydrogen peroxide, the formation of oxidative degradants is prominent. The this compound is a potential product of such oxidative degradation, where the fluorene moiety is oxidized. Studies have shown that Ledipasvir exhibits noteworthy degradation in oxidative environments usm.myproquest.com. The table below summarizes typical findings from stress testing on Ledipasvir.
Interactive Data Table: Summary of Ledipasvir Degradation Under Stress Conditions
| Stress Condition | Reagent/Method | Observation | Potential for Keto Formation |
| Acidic Hydrolysis | 1N HCl, 70°C | Significant Degradation | Moderate |
| Alkaline Hydrolysis | 1N NaOH | Significant Degradation | Moderate |
| Oxidative | 3% H₂O₂ | Significant Degradation | High |
| Photolytic | UV Light Exposure | Degradation Observed | Low to Moderate |
| Thermal (Dry Heat) | 70°C | Relatively Stable | Low |
| Thermal (Moist Heat) | High Humidity, >40°C | Degradation Observed | Low to Moderate |
This table is a generalized representation based on typical forced degradation study outcomes usm.myproquest.comglobalresearchonline.net.
Preclinical Biotransformation Studies Identifying Keto Metabolites
Preclinical studies on the biotransformation of Ledipasvir in various animal models have been conducted to understand its metabolic fate. These studies are crucial for identifying potential metabolites that could be formed in vivo. However, it is important to note that Ledipasvir undergoes minimal metabolism. nih.gov
Evidence from in vitro studies using human liver microsomes and preclinical animal studies indicates that Ledipasvir is not extensively metabolized. Less than 2% of the administered dose is estimated to be metabolized. nih.gov The primary route of elimination for Ledipasvir is excretion of the unchanged drug in the feces.
Despite the low rate of metabolism, some minor metabolites have been identified. One report notes the presence of three inactive metabolites, designated as M19, M26, and M27. nih.gov However, detailed structural information for these metabolites is not widely available in the public literature.
Crucially, based on available data, there is no evidence from preclinical biotransformation studies to suggest the formation of a "this compound" metabolite. The term "des-difluoro" would imply a significant alteration of the difluorofluorene moiety of the Ledipasvir molecule, and the formation of a "keto" group would indicate an oxidative transformation. While oxidative metabolism can occur, the specific transformation to a keto derivative at the fluorene position, coupled with the loss of two fluorine atoms, has not been reported for Ledipasvir in non-human studies.
The metabolic profile of Ledipasvir has been investigated in common preclinical species such as rats and dogs. Comparative biotransformation studies in different species are essential to identify potential differences in metabolic pathways. For instance, studies on other pharmaceutical compounds have shown species-specific differences in metabolism in rats, dogs, and monkeys. While specific data on Ledipasvir's keto-metabolites in these species is absent, the general understanding is that its metabolism is consistently low across species.
Table 1: Known Metabolites of Ledipasvir from Preclinical Information
| Metabolite ID | Activity Status | Pathway |
| M19 | Inactive | Unspecified |
| M26 | Inactive | Unspecified |
| M27 | Inactive | Unspecified |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques for Impurity Isolation and Quantification
Chromatographic techniques are fundamental in separating Des-difluoro Keto Ledipasvir from the active pharmaceutical ingredient (API) and other related substances, enabling accurate quantification and isolation for further structural analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the routine quality control of Ledipasvir and the quantification of impurities like this compound.
Method development typically involves a systematic approach to optimize separation, including the screening of various stationary phases (columns), mobile phase compositions, and detector wavelengths. For Ledipasvir and its impurities, C18 columns are commonly employed due to their hydrophobicity, which allows for good retention and separation of the relatively nonpolar molecules.
A typical HPLC method for the analysis of Ledipasvir and its related compounds, including the potential detection of this compound, is detailed in the table below.
Table 1: Illustrative HPLC Method Parameters for the Analysis of Ledipasvir and its Impurities
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all compounds with varying polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 260 nm and 330 nm |
| Injection Volume | 10 µL |
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust for the intended purpose of quantifying this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of complex impurity profiles, such as those that may contain this compound, UHPLC can provide superior separation from closely eluting peaks.
The enhanced resolution of UHPLC is particularly valuable in resolving isomers and other structurally similar impurities that may not be separated by standard HPLC methods. The increased speed of analysis also allows for higher throughput in quality control laboratories.
Table 2: Representative UHPLC Method Parameters for Rapid Impurity Profiling
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A rapid gradient designed for fast separation. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV-PDA (Photodiode Array) or Mass Spectrometry (MS) |
| Injection Volume | 2 µL |
The use of a PDA detector in conjunction with UHPLC allows for the acquisition of UV spectra across a range of wavelengths, aiding in the initial identification of impurity peaks based on their spectral characteristics.
While liquid chromatography is the primary technique for analyzing non-volatile impurities like this compound, Gas Chromatography (GC) is essential for the detection and quantification of any volatile or semi-volatile by-products that may arise during the synthesis of Ledipasvir. These can include residual solvents or volatile reagents.
Although this compound itself is not amenable to direct GC analysis due to its high molecular weight and low volatility, GC-MS (Gas Chromatography-Mass Spectrometry) can be employed to analyze for specific volatile precursors or degradation products that might be associated with its formation. The analysis would typically involve headspace GC, where volatile compounds are sampled from the space above the sample matrix.
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Definitive Identification
Following the separation and isolation of this compound, spectroscopic and spectrometric techniques are indispensable for its unambiguous structural elucidation and confirmation.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of pharmaceutical impurities. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound like this compound.
Tandem Mass Spectrometry (LC-MS/MS) is used to obtain fragmentation patterns of the impurity. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be deduced. This fragmentation data, when compared with the fragmentation of the Ledipasvir API, can help to pinpoint the specific structural modifications present in the impurity.
Table 3: Expected Mass Spectrometric Data for this compound
| Technique | Expected Information |
| HRMS (e.g., Q-TOF) | Provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, enabling the confirmation of the elemental formula. |
| LC-MS/MS (e.g., Triple Quadrupole or Ion Trap) | Generates a characteristic fragmentation pattern that can be used to identify the core structure and the location of the keto group and the absence of the difluoro moiety. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of organic molecules, including the precise determination of stereochemistry and the position of functional groups. For an impurity like this compound, a suite of NMR experiments is required for full characterization.
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their chemical environments. The chemical shifts and coupling constants of the protons in the vicinity of the structural modifications would be significantly different from those in Ledipasvir.
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. The presence of a keto group would be confirmed by a characteristic signal in the downfield region of the spectrum (typically around 200 ppm).
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms in the molecule.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.
The detailed analysis of the NMR data allows for the unambiguous assignment of the structure of this compound and confirms its stereochemical relationship to the parent drug molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Complementary Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as critical tools in the structural elucidation and routine analysis of pharmaceutical compounds and their impurities. While often used in conjunction with more specific techniques like mass spectrometry and nuclear magnetic resonance spectroscopy for definitive identification, IR and UV-Vis spectroscopy offer valuable complementary information for the characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a valuable technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The extended conjugated system present in the this compound molecule is expected to result in significant UV absorbance. The maximum absorption wavelength (λmax) for this compound would likely be in a similar range to Ledipasvir, which is reported to have a λmax around 248–250 nm, although a slight shift might be observed due to the structural modification. This technique is particularly useful for routine quality control due to its simplicity, speed, and cost-effectiveness.
Robustness and Method Validation Strategies for Impurity Analysis
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose, which in this case is the accurate quantification of the this compound impurity. The validation process encompasses a series of experiments to assess various performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.
Determination of Detection Limits (DL) and Quantification Limits (QL)
The Detection Limit (DL) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantification Limit (QL) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. These parameters are crucial for assessing the sensitivity of the analytical method, particularly for trace-level impurity analysis. The DL and QL are often determined based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Illustrative Detection and Quantification Limits for this compound
| Parameter | Method | Value (µg/mL) |
| Detection Limit (DL) | Based on Signal-to-Noise Ratio (3:1) | 0.05 |
| Quantification Limit (QL) | Based on Signal-to-Noise Ratio (10:1) | 0.15 |
Precision and Accuracy Across Relevant Concentration Ranges
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo or a sample matrix with a known amount of the this compound impurity and calculating the percentage recovery. Accuracy should be assessed across the specified range of the analytical procedure.
Table 3: Illustrative Precision and Accuracy Data for this compound Quantification
| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) | Accuracy (% Recovery) |
| Low (QL) | 1.8 | 2.5 | 98.5 |
| Medium (100% of specification) | 1.2 | 1.9 | 100.2 |
| High (150% of specification) | 1.0 | 1.5 | 99.3 |
Stability Profile and Degradation Kinetics of Ledipasvir with Respect to Keto Impurity
Accelerated and Long-Term Stability Studies
Accelerated and long-term stability studies are essential for predicting the shelf-life of a drug substance under various environmental conditions. For Ledipasvir, these studies are performed according to the International Council for Harmonisation (ICH) guidelines. While detailed proprietary data from drug manufacturers on long-term and accelerated stability is often not publicly available, the information gleaned from forced degradation studies provides significant insight into potential degradation pathways. Long-term studies typically involve storing the drug substance at 25°C/60% relative humidity (RH) for a minimum of 12 months, while accelerated studies often use conditions of 40°C/75% RH for 6 months. The formation of degradation products like Des-difluoro Keto Ledipasvir would be monitored closely during these studies to establish acceptable limits.
Forced Degradation Studies Under Varied Stress Conditions
Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps identify likely degradation products and establish the intrinsic stability of a drug molecule. These studies involve subjecting the drug to conditions more severe than those used in accelerated stability testing. Research indicates that Ledipasvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. researchgate.net
Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)
Ledipasvir demonstrates significant degradation when exposed to acidic and basic conditions. ijper.org In acidic hydrolysis, the drug is often refluxed with acids like hydrochloric acid (HCl). Under basic conditions, sodium hydroxide (NaOH) is typically used. Studies show that considerable degradation occurs in both mediums. wjcmpr.org
One of the major degradation pathways involves the hydrolysis of the ester linkages in the Ledipasvir molecule. However, the formation of this compound specifically points to the hydrolysis of the gem-difluoro group on the fluorene (B118485) moiety of the molecule. This transformation is a known reaction for gem-difluoroalkanes, which can hydrolyze under acidic or basic conditions to form a ketone. While some studies have identified eight novel degradation products under hydrolytic and oxidative stress, the specific kinetics of this compound formation are not always detailed. researchgate.net
Table 1: Summary of Ledipasvir Degradation under Hydrolytic Stress
| Stress Condition | Reagent | Duration & Temperature | Degradation (%) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 1N HCl | 2 days at 70°C | Significant | globalresearchonline.netwjcmpr.org |
| Basic Hydrolysis | 1N NaOH | 2 days at 70°C | Significant | globalresearchonline.netwjcmpr.org |
Oxidative Degradation Pathways and Antioxidant Effects
Exposure of Ledipasvir to oxidative conditions, typically using hydrogen peroxide (H₂O₂), results in the formation of several degradation products. ijper.org The oxidative stress can target multiple sites on the complex Ledipasvir molecule. The formation of this compound under these conditions suggests that the fluorene part of the molecule is susceptible to oxidation.
The mechanism likely involves an oxidative attack on the difluoromethyl group, leading to its eventual conversion into a carbonyl group. The rate and extent of this degradation depend on the concentration of the oxidizing agent and the temperature of the reaction. wjcmpr.orgscispace.com Studies have successfully separated Ledipasvir from its oxidative degradation products using stability-indicating chromatographic methods. usm.my
Table 2: Summary of Ledipasvir Degradation under Oxidative Stress
| Stress Condition | Reagent | Duration & Temperature | Degradation (%) | Reference |
|---|---|---|---|---|
| Oxidation | 3% H₂O₂ | 2 days at 70°C | Significant | globalresearchonline.netwjcmpr.org |
Photolytic Degradation Characterization
According to most available studies, Ledipasvir is found to be stable when exposed to light. researchgate.netijper.org In photostability studies conducted according to ICH guideline Q1B, samples of the drug substance are exposed to a combination of visible and UV light. However, one study noted the formation of a novel impurity, designated as impurity F, under photolytic stress conditions, indicating that some degradation is possible. nih.gov The formation of this compound has not been reported as a significant pathway under photolytic stress.
Table 3: Summary of Ledipasvir Degradation under Photolytic Stress
| Stress Condition | Illumination | Duration | Degradation (%) | Reference |
|---|---|---|---|---|
| Photolytic | ≥210 Wh/m² (UV) | 14 days | Stable | globalresearchonline.netscispace.com |
Thermal Stress-Induced Transformations
Ledipasvir generally exhibits high stability under thermal stress. researchgate.netijper.org When subjected to dry heat, for instance at 70-80°C for extended periods, the molecule does not show significant degradation. wjcmpr.orgusm.my This suggests that the formation of this compound via thermal transformation is not a primary degradation pathway under normal storage or manufacturing conditions.
Table 4: Summary of Ledipasvir Degradation under Thermal Stress
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
|---|---|---|---|---|
| Thermal | 70°C | 14 days | Stable | wjcmpr.orgwjcmpr.org |
Kinetic Modeling of this compound Formation Rates
Kinetic modeling of degradation pathways is crucial for predicting the rate of formation of impurities over time. Such studies allow for a more accurate determination of a drug's shelf life and help in understanding the degradation mechanism. For a specific impurity like this compound, kinetic studies would involve determining the reaction order (e.g., zero-order, first-order) and the rate constant (k) for its formation under various stress conditions (temperature, pH, oxidant concentration).
While comprehensive kinetic studies detailing the formation rates of this compound are not widely available in the public domain, the principles of such studies are well-established. nih.gov A typical approach would involve:
Conducting forced degradation studies at multiple time points under a specific stress condition.
Quantifying the amount of this compound formed at each time point using a validated stability-indicating HPLC method.
Plotting the concentration of the impurity versus time to determine the reaction order. For example, a linear plot of the logarithm of the remaining Ledipasvir concentration versus time would indicate a first-order reaction.
Calculating the rate constant from the slope of the kinetic plot.
Using the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to predict stability at lower temperatures.
Such kinetic data is invaluable for formulation development and for defining appropriate storage conditions to minimize the formation of this and other impurities.
Implications for Pharmaceutical Quality Assurance and Control
Impact on Drug Substance Purity and Quality Attributes
The quality attributes of an API encompass its physical, chemical, and biological characteristics. The presence of Des-difluoro Keto Ledipasvir could potentially influence these attributes in several ways:
Purity: The most direct impact is on the purity of the Ledipasvir drug substance, as it represents a departure from the intended chemical entity.
Pharmacological Activity: While not definitively established in publicly available literature, structural modifications can alter the pharmacological activity of a drug, potentially leading to reduced efficacy or an altered side-effect profile.
The following table illustrates the potential impact of this compound on the key quality attributes of Ledipasvir:
Table 1: Potential Impact of this compound on Ledipasvir Quality Attributes| Quality Attribute | Potential Impact of this compound |
|---|---|
| Identity | May interfere with identification tests for Ledipasvir if not properly separated. |
| Purity/Impurity Profile | Directly impacts the purity value and introduces a specific impurity that must be controlled. |
| Physical Characteristics | Potential to alter properties such as crystallinity, solubility, and melting point. |
| Chemical Stability | May act as a starting point for further degradation, affecting long-term stability. |
| Biological Activity | Potential for altered antiviral activity or the introduction of off-target effects. |
Establishment of Impurity Specifications and Control Limits
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in new drug substances. fda.govfda.gov The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the identification, qualification, and setting of acceptance criteria for impurities. fda.gov
The establishment of specifications for an impurity like this compound follows a risk-based approach. The process generally involves:
Identification: The impurity must be structurally characterized. The availability of this compound as a certified reference material is crucial for this step.
Reporting: The level of the impurity must be reported if it is above a certain threshold (typically 0.05%).
Qualification: The safety of the impurity must be assessed. This involves toxicological studies to determine a safe level for human exposure. The qualification threshold is the level above which an impurity needs to be qualified for its safety.
The control limits for this compound in the Ledipasvir drug substance would be established based on the data from batches used in clinical and safety studies, as well as the manufacturing process capability. fda.gov The limits are set to ensure that the level of the impurity in the final product is consistently below the qualified safe level.
Table 2: Illustrative Impurity Thresholds based on ICH Q3A Guidelines
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Strategies for Process Optimization and Impurity Mitigation in Manufacturing
Controlling the level of this compound in the manufacturing of Ledipasvir requires a thorough understanding of its formation pathways. While specific details of the synthetic route for Ledipasvir and the formation of this particular impurity are proprietary, general strategies for impurity mitigation in pharmaceutical manufacturing can be applied.
These strategies often focus on:
Raw Material Control: Ensuring the quality and purity of starting materials and reagents is a critical first step. Impurities in raw materials can carry through the synthesis and lead to the formation of byproducts.
Process Parameter Optimization: The conditions of the chemical reactions, such as temperature, pressure, reaction time, and solvent, can be optimized to minimize the formation of this compound.
Purification Techniques: Robust purification methods, such as chromatography and crystallization, are employed to effectively remove the impurity from the final drug substance.
In-Process Controls: Implementing analytical tests at various stages of the manufacturing process can help monitor and control the levels of the impurity, allowing for corrective actions to be taken in real-time.
Role in Reference Standard Development and Qualification for Analytical Testing
The availability of a well-characterized reference standard for this compound is essential for the quality control of Ledipasvir. A reference standard is a highly purified compound that is used as a benchmark for analytical testing.
The role of the this compound reference standard includes:
Identification: It is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the known standard.
Quantification: The reference standard is used to accurately determine the amount of the impurity present in a sample of the drug substance. This is typically done by creating a calibration curve with known concentrations of the standard.
Method Validation: The reference standard is a critical component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). It is used to assess the method's specificity, linearity, accuracy, and precision for detecting and quantifying the impurity.
The qualification of a reference standard involves a comprehensive characterization of the material to confirm its identity, purity, and potency. This ensures the reliability of the analytical data generated using the standard.
Future Research Trajectories
Development of Novel Derivatization and Detection Techniques for Trace Impurities
The detection and quantification of trace-level impurities such as Des-difluoro Keto Ledipasvir in active pharmaceutical ingredients (APIs) pose a significant analytical challenge. researchgate.net Future research should prioritize the development of novel derivatization and detection techniques to enhance the sensitivity and selectivity of current analytical methods.
One promising avenue is the use of chemical derivatization to introduce a tag into the this compound molecule that improves its detectability by common analytical instruments. For instance, derivatizing agents that introduce a fluorescent or electroactive moiety could significantly lower the limits of detection in High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection. mdpi.com Research in this area should focus on identifying derivatization reactions that are specific to the keto group or the secondary amine in the imidazole (B134444) ring of the impurity, ensuring minimal interference from the parent Ledipasvir molecule.
Furthermore, advancements in mass spectrometry (MS) offer new possibilities for trace impurity analysis. nih.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide high selectivity and sensitivity. researchgate.net Future studies could explore the development of specific Multiple Reaction Monitoring (MRM) methods for this compound, which would allow for its precise quantification even in the presence of structurally similar compounds. The development of novel ionization techniques that enhance the signal of this specific impurity would also be a valuable contribution.
Below is a table outlining potential novel analytical approaches for the detection of this compound.
| Technique | Principle | Potential Advantages for this compound | Research Focus |
| Fluorescence Derivatization HPLC | Chemical tagging with a fluorophore followed by HPLC separation and fluorescence detection. | Increased sensitivity and selectivity. | Development of a specific derivatizing agent for the keto or imidazole functional groups. |
| Electrochemical Derivatization HPLC | Introduction of an electroactive group for detection by an electrochemical detector. | High sensitivity and potential for miniaturized systems. | Investigating redox properties of derivatized impurity for optimal detection. |
| LC-MS/MS with MRM | Highly selective mass filtering for quantitative analysis. | Excellent specificity and low detection limits. | Optimization of fragmentation patterns and MRM transitions for the impurity. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification. | High confidence in impurity identification without a reference standard. | Creation of a high-resolution mass spectral library for potential Ledipasvir impurities. |
Advanced Computational Chemistry for Predicting Impurity Formation and Stability
Computational chemistry presents a powerful tool for predicting the formation and stability of pharmaceutical impurities, thereby guiding process development and analytical method development. openreview.netzamann-pharma.com Future research in this area should leverage advanced computational models to understand the likelihood and pathways of this compound formation.
Density Functional Theory (DFT) calculations can be employed to model the reaction thermodynamics and kinetics of potential degradation pathways leading to the loss of the difluoro group and subsequent oxidation to a keto group. By calculating the activation energies for various proposed mechanisms, researchers can identify the most probable routes for impurity formation under different stress conditions (e.g., pH, temperature, light). tandfonline.com This information would be invaluable for designing manufacturing processes and storage conditions that minimize the formation of this impurity.
Molecular dynamics (MD) simulations could also be utilized to study the conformational dynamics of Ledipasvir and its susceptibility to degradation. These simulations can provide insights into how the local environment, such as the presence of water or other excipients in a formulation, might influence the stability of the difluorofluorene moiety.
The following table summarizes potential computational chemistry approaches and their expected outcomes for studying this compound.
| Computational Method | Objective | Predicted Outcomes | Relevance to Impurity Control |
| Density Functional Theory (DFT) | To calculate the reaction energies and transition states for the defluorination and oxidation of Ledipasvir. | Identification of the most energetically favorable degradation pathways. | Guides process optimization to avoid conditions that favor impurity formation. |
| Molecular Dynamics (MD) Simulations | To simulate the behavior of Ledipasvir in different solvent and solid-state environments. | Understanding of how environmental factors influence the stability of the C-F bonds. | Informs formulation development to enhance the stability of the drug product. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | To model enzymatic reactions that could lead to the formation of this compound. | Prediction of potential metabolic pathways leading to the impurity. | Aids in the interpretation of in vivo metabolism studies. |
| In Silico Toxicity Prediction | To estimate the potential toxicity of this compound based on its structure. | Early assessment of the potential risk associated with the impurity. | Helps in setting appropriate specification limits for the impurity. |
Mechanistic Insights into Fluorine Loss and Keto Group Formation in Complex Pharmaceutical Molecules
A fundamental understanding of the chemical mechanisms leading to the formation of this compound is crucial for preventing its occurrence. Future research should focus on detailed mechanistic studies to elucidate the pathways of fluorine loss and subsequent keto group formation in complex molecules like Ledipasvir.
The C-F bond is generally considered strong, but its stability can be compromised by the molecular environment. acs.orgnih.gov Research should investigate potential intramolecular and intermolecular factors that could facilitate the cleavage of the C-F bonds in the difluorofluorene moiety of Ledipasvir. For example, neighboring group participation or the presence of catalytic species could lower the energy barrier for defluorination. nih.gov Isotopic labeling studies, where specific hydrogen or carbon atoms in the Ledipasvir molecule are replaced with their isotopes, could be a powerful tool to trace the reaction pathways and identify the atoms involved in the degradation process.
The formation of the keto group likely occurs after the loss of the fluorine atoms. Mechanistic studies should explore the potential oxidizing species and reaction conditions that lead to the oxidation of the fluorene (B118485) ring. This could involve forced degradation studies under various oxidative stresses (e.g., using hydrogen peroxide, AIBN) to mimic potential real-world degradation scenarios. nih.gov The identification of intermediates in these degradation pathways through techniques like LC-NMR would provide direct evidence for the proposed mechanisms. researchgate.net
The table below outlines key mechanistic questions and the experimental approaches that could be used to address them.
| Mechanistic Question | Proposed Experimental Approach | Expected Insights |
| What initiates the loss of fluorine from the difluorofluorene moiety? | Forced degradation studies under varying pH, temperature, and light conditions. Use of radical initiators and scavengers. | Identification of the primary stress factors that trigger defluorination. |
| Is the defluorination process hydrolytic, oxidative, or radical-mediated? | Isotopic labeling studies (e.g., using H₂¹⁸O) and analysis of byproducts by mass spectrometry. | Elucidation of the fundamental chemical reactions involved in C-F bond cleavage. |
| What is the mechanism of keto group formation following defluorination? | Trapping of reactive intermediates and structural elucidation of degradation products using LC-NMR and HRMS. | A detailed step-by-step understanding of the oxidation process. |
| Does the complex heterocyclic structure of Ledipasvir influence the stability of the difluorofluorene group? | Synthesis and stability testing of model compounds with simplified structures. | Isolation of the electronic and steric effects of the surrounding molecular framework on C-F bond stability. |
By pursuing these future research trajectories, a comprehensive understanding of the formation, detection, and mechanistic origins of this compound can be achieved. This knowledge will not only be directly applicable to ensuring the quality and safety of Ledipasvir but will also contribute valuable insights to the broader field of pharmaceutical science, particularly in the areas of drug stability, impurity analysis, and the chemistry of fluorinated organic molecules. pharmacyjournal.org
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of ledipasvir intermediates, and how do cyclopropanation and difluorination steps impact efficiency?
- Methodological Answer : The synthesis of ledipasvir intermediates involves multistep routes, with late-stage cyclopropanation and difluorination being critical. A copper electrode-mediated process reduced reaction times by 20–50x compared to batch methods, achieving an 8-step synthesis with 20% overall yield. Key factors include catalyst selection (e.g., copper for electrochemical steps) and solvent optimization to minimize side reactions .
Q. Which validated bio-analytical methods are suitable for quantifying ledipasvir in combination therapies, and what are their detection limits?
- Methodological Answer : HPLC and micellar-enhanced spectrofluorimetry are validated for ledipasvir quantification. The spectrofluorimetric method (using Tween-20 micelles) achieves a linear range of 0.1–2.0 µg/mL, with detection and quantitation limits of 0.028 µg/mL and 0.084 µg/mL, respectively. Validation follows ICH guidelines, including recovery tests in human plasma (95–99%) and statistical validation via Student’s t-test and F-test .
Q. What is the mechanism of action of ledipasvir against HCV, and how does it synergize with sofosbuvir?
- Methodological Answer : Ledipasvir inhibits HCV NS5A protein, disrupting viral replication and assembly. Sofosbuvir, a nucleotide analog, targets NS5B polymerase. Their synergy is evaluated using cell culture resistance profiling and clinical pharmacokinetic studies, with combination therapies achieving >94% sustained virologic response (SVR) in genotype 1 infections .
Advanced Research Questions
Q. How do pharmacokinetic interactions between ledipasvir and antiretrovirals like tenofovir affect renal toxicity risks?
- Methodological Answer : Ledipasvir inhibits P-glycoprotein (P-gp) and BCRP transporters, increasing tenofovir exposure by 30–80%. Methodological approaches include:
- In vitro transporter assays : To assess inhibition potency.
- Clinical pharmacokinetic modeling : Monitoring tenofovir AUC changes during co-administration with ritonavir-boosted protease inhibitors.
- Renal safety thresholds : Defined via creatinine clearance and tubular biomarkers in clinical trials .
Q. What experimental designs optimize ledipasvir/sofosbuvir clinical trials for treatment duration and ribavirin inclusion?
- Methodological Answer : Phase 3 trials (e.g., ION-2/ION-3) use non-inferiority margins (e.g., 12% difference in SVR) to compare 8- vs. 12-week regimens. Key parameters:
- Patient stratification : By cirrhosis status and prior treatment history.
- Ribavirin inclusion : Evaluated via comparative arms (e.g., 8-week ledipasvir/sofosbuvir ± ribavirin vs. 12-week monotherapy).
- Endpoint analysis : SVR at 12 weeks post-treatment with 95% confidence intervals .
Q. How can chemometric models enhance the simultaneous analysis of ledipasvir and sofosbuvir in complex matrices?
- Methodological Answer : Genetic algorithm-partial least squares (GA-PLS) and artificial neural networks (ANN) improve precision in spectral data analysis. Steps include:
- Experimental design : Synthetic mixtures with varying drug ratios.
- Data preprocessing : Zero-order absorption spectra (200–400 nm) are normalized.
- Model validation : Root mean square error (RMSE) and correlation coefficients (R²) for prediction accuracy .
Q. What methodologies resolve discrepancies in ledipasvir’s metabolic stability across in vitro and in vivo models?
- Methodological Answer : Discrepancies arise from differences in cytochrome P450 (CYP) expression and transporter activity. Approaches include:
- Intersystem extrapolation factors (ISEFs) : To adjust in vitro hepatocyte data to in vivo clearance.
- Biliary excretion studies : Radiolabeled ledipasvir in rodent models to quantify unchanged drug excretion.
- Transporter knockout models : Assessing P-gp/BCRP contributions .
Q. Which structural characterization techniques are critical for elucidating ledipasvir’s tautomeric forms and crystallographic properties?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are pivotal. For example:
- X-ray diffraction : MoKα radiation (λ = 0.71073 Å) resolves Ru=CH and keto/enol tautomers.
- NMR analysis : ¹H/³¹P/¹³C NMR differentiate CH3 groups (δ 1.68–1.72 ppm) and Ru=C bonds (δ 293.4 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
